molecular formula C10H18F2N2 B1524646 4,4-Difluoro-1,4'-bipiperidine CAS No. 686298-08-8

4,4-Difluoro-1,4'-bipiperidine

Cat. No.: B1524646
CAS No.: 686298-08-8
M. Wt: 204.26 g/mol
InChI Key: SJPKYEQXKLCJBT-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,4’-bipiperidine is a chemical compound with the molecular formula C10H18F2N2 It is a derivative of bipiperidine, characterized by the presence of two fluorine atoms at the 4-position on each piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,4’-bipiperidine typically involves the fluorination of 1,4’-bipiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve temperatures ranging from -78°C to room temperature, depending on the reactivity of the fluorinating agent used .

Industrial Production Methods

Industrial production of 4,4-Difluoro-1,4’-bipiperidine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-1,4’-bipiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

    Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.

    Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipiperidine: Lacks the fluorine atoms, resulting in different chemical and physical properties.

    4-Fluoro-1,4’-bipiperidine: Contains only one fluorine atom, leading to different reactivity and applications.

    1,4’-Bipiperidine: The parent compound without any fluorine substitution.

Uniqueness

4,4-Difluoro-1,4’-bipiperidine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its non-fluorinated counterparts. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4,4-difluoro-1-piperidin-4-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPKYEQXKLCJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-08-8
Record name 4,4-difluoro-1-(piperidin-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.8 g (9.5 mmol) 1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl in 300 mL MeOH was hydrogenated in the presence of 1.2 g Pd/C (10%) at 50° C. and 50 psi hydrogen pressure with the addition of a few drops of 1 M HCl until the calculated volume of hydrogen had been taken up. The catalyst was filtered off and the filtrate was evaporated down under reduced pressure. The residue was triturated with diisopropylether, suction filtered and dried.
Name
1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl
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2.8 g
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300 mL
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1.2 g
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catalyst
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Synthesis routes and methods II

Procedure details

Name
FC1(F)CCN(C2CCN(Cc3ccccc3)CC2)CC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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